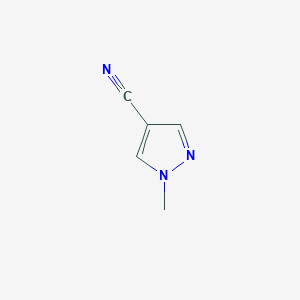

1-metil-1H-pirazol-4-carbonitrilo

Descripción general

Descripción

1-Methyl-1H-pyrazole-4-carbonitrile (MPCN) is an organic nitrile compound that has been studied for its potential application in various scientific research fields. It is a colorless, crystalline solid that is soluble in polar solvents such as diethyl ether and dimethyl sulfoxide (DMSO). MPCN has been used in the synthesis of various organic compounds, and has also been studied for its potential application in drug delivery, gene therapy, and other biomedical applications.

Aplicaciones Científicas De Investigación

Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica del 1-metil-1H-pirazol-4-carbonitrilo, centrándose en varias aplicaciones únicas:

Moduladores de γ-Secretasa

Este compuesto se utiliza como reactivo en la preparación de aminotiazoles, que actúan como moduladores de γ-secretasa. Estos moduladores son significativos en la investigación de la enfermedad de Alzheimer, ya que pueden influir en la producción de péptidos beta-amiloide, un componente clave en la patogenia de la enfermedad de Alzheimer .

Inhibidores de JAK2 para trastornos mieloproliferativos

Sirve como precursor de amino-pirido-indol-carboxamidas, que son posibles inhibidores de la Janus kinasa 2 (JAK2). Estos inhibidores se están estudiando para la terapia en trastornos mieloproliferativos, un grupo de enfermedades que hacen que las células sanguíneas crezcan anormalmente en la médula ósea .

Inhibidores de la señalización TGF-β1 y A activa

El compuesto participa en la síntesis de derivados de piridina que inhiben la señalización TGF-β1 y A activa. Esta aplicación es crucial en la investigación del cáncer, ya que estas vías a menudo están implicadas en el crecimiento y la metástasis del tumor .

Inhibidores de la cinasa c-Met para el tratamiento del cáncer

También se utiliza para crear análogos de MK-2461 que inhiben la cinasa c-Met, una enzima que se ha identificado como un posible objetivo para el tratamiento del cáncer debido a su papel en el crecimiento y la diferenciación celular .

Síntesis de compuestos heterocíclicos

En la química heterocíclica, este compuesto se valora por su reactividad, lo que permite la síntesis ambientalmente benigna de derivados de pirazol a través de reacciones multicomponente .

Precursor para varios grupos funcionales

El grupo nitrilo dentro de este compuesto sirve como un precursor versátil para sintetizar una amplia gama de grupos funcionales como compuestos carbonílicos (ácidos carboxílicos, aldehídos, cetonas, amidas), alcoholes y aminas, que son fundamentales en la química medicinal .

Thermo Fisher Scientific Springer Link - Derivados multicomponente de pirazol-4-carbonitrilo Springer Link - Síntesis de grupos funcionales

Safety and Hazards

Direcciones Futuras

While specific future directions for 1-methyl-1H-pyrazole-4-carbonitrile are not mentioned in the available resources, pyrazoles and their derivatives are gaining more attention in the field of medicinal chemistry due to their diverse biological activities . For example, new RET kinase inhibitors are being developed based on the structure of pyrazole derivatives .

Mecanismo De Acción

Target of Action

It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action . For instance, some pyrazole derivatives have shown inhibitory activity against certain viruses .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .

Action Environment

It’s worth noting that the biological activity of pyrazole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .

Análisis Bioquímico

Biochemical Properties

1-Methyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 1-methyl-1H-pyrazole-4-carbonitrile can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .

Cellular Effects

1-Methyl-1H-pyrazole-4-carbonitrile has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are critical components of cell signaling pathways . This modulation can lead to changes in gene expression, affecting the production of proteins that are essential for cell function. Furthermore, 1-methyl-1H-pyrazole-4-carbonitrile can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 1-methyl-1H-pyrazole-4-carbonitrile involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This inhibition can lead to a decrease in the metabolism of certain drugs, potentially enhancing their effects. Additionally, 1-methyl-1H-pyrazole-4-carbonitrile can influence gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-methyl-1H-pyrazole-4-carbonitrile can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to 1-methyl-1H-pyrazole-4-carbonitrile can lead to changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 1-methyl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the activity of certain enzymes or improving metabolic function . At high doses, it can be toxic, leading to adverse effects such as liver damage or impaired kidney function . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with low doses having minimal effects and high doses leading to significant toxicity .

Metabolic Pathways

1-Methyl-1H-pyrazole-4-carbonitrile is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then enter different biochemical pathways, affecting metabolic flux and the levels of key metabolites. For example, the metabolism of 1-methyl-1H-pyrazole-4-carbonitrile can lead to the production of reactive oxygen species, which can have downstream effects on cellular function .

Transport and Distribution

Within cells and tissues, 1-methyl-1H-pyrazole-4-carbonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its distribution within different cellular compartments . The localization and accumulation of 1-methyl-1H-pyrazole-4-carbonitrile can affect its activity and function, with higher concentrations potentially leading to more pronounced effects .

Subcellular Localization

The subcellular localization of 1-methyl-1H-pyrazole-4-carbonitrile is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects . For example, it has been observed to localize in the mitochondria, where it can impact mitochondrial function and energy production . The specific localization of 1-methyl-1H-pyrazole-4-carbonitrile can determine its activity and the nature of its interactions with other biomolecules.

Propiedades

IUPAC Name |

1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-8-4-5(2-6)3-7-8/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBQNKBEGIMBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508789 | |

| Record name | 1-Methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66121-71-9 | |

| Record name | 1-Methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of the 14-membered hexaazamacrocycle described in the research?

A1: The research details an "unprecedented synthesis" [] of a 14-membered hexaazamacrocycle utilizing 1-methyl-1H-pyrazole-4-carbonitrile as a starting material. This is significant because macrocycles, particularly those containing nitrogen atoms, are of great interest in various fields including medicine and materials science. The reaction proceeds through the formation of an intermediate, 4-imino-2-methyl-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine, which then dimerizes to create the final macrocycle. This synthetic pathway offers a new route to these complex structures.

Q2: How does the reactivity of 1-methyl-1H-pyrazole-4-carbonitrile change when it is converted to its corresponding N-oxide?

A2: Converting 1-methyl-1H-pyrazole-4-carbonitrile to its N-oxide significantly alters its reactivity. [] For example, reaction with an alkaline solution leads to ring-opening between the 5 and 6 positions of the pyrimidine ring. This contrasts with the non-N-oxide form, which doesn't undergo such ring-opening under similar conditions. Additionally, reactions with reagents like acetic anhydride and tosyl chloride yield different products depending on whether the starting material is the N-oxide or the parent compound. These differences highlight the significant impact of N-oxidation on the chemical behavior of this heterocycle.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)

![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)

![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)

![Benzo[1,3]dioxol-5-YL-hydrazine](/img/structure/B1337945.png)